molecular formula C6H7Br2ClN2 B1644411 2,4-Dibromophenylhydrazine hydrochloride CAS No. 149998-17-4

2,4-Dibromophenylhydrazine hydrochloride

Cat. No. B1644411
M. Wt: 302.39 g/mol
InChI Key: FGOIJIDSPMZMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05861425

Procedure details

To a stirred, cooled (-5° C.) solution of 2,4-dibromoaniline (50.0 g,0.2 mol.) in concentrated HCl solution (110 mL) was added sodium nitrite (13.8 g, 0.2 mol.) in water (110 mL) dropwise at such a rate as to maintain temperature below 5° C. After complete addition, the mixture was further stirred at 5° C. for 30 minutes. A solution of tin chloride monohydrate (135.4 g, 0.6 mol.) in concentrated HCl (total volume 170 mL) was added dropwise again maintaining temperature below 5° C. After complete addition and 30 minutes of further stirring, the mixture was placed in the freezer overnight. The light brown solid which precipitated was isolated by filtration and washed with cold brine followed by a solution of petroleum ether/diethyl ether (2/1 by volume). This solid was slowly added to an ice cooled mixture of 50% sodium hydroxide solution/ethyl acetate. The mixture was extracted with ethyl acetate and the organic phase dried over magnesium sulfate. After filtration, the solution was concentrated to 400 mL total volume , diluted with diethyl ether (1.5 L) and treated with dry HCl. The product, 2,4-dibromophenyl-hydrazine hydrochloride (45.9 g) was isolated as a white solid and used without further purification. ##STR24##
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
135.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].O.[Sn](Cl)(Cl)(Cl)[Cl:16]>Cl.O>[ClH:16].[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)Br
Name
Quantity
110 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
135.4 g
Type
reactant
Smiles
O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was further stirred at 5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain temperature below 5° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature below 5° C
ADDITION
Type
ADDITION
Details
After complete addition and 30 minutes of further stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was placed in the freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The light brown solid which precipitated
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with cold brine
ADDITION
Type
ADDITION
Details
This solid was slowly added to an ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
mixture of 50% sodium hydroxide solution/ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to 400 mL total volume
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (1.5 L)
ADDITION
Type
ADDITION
Details
treated with dry HCl

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.BrC1=C(C=CC(=C1)Br)NN
Measurements
Type Value Analysis
AMOUNT: MASS 45.9 g
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.